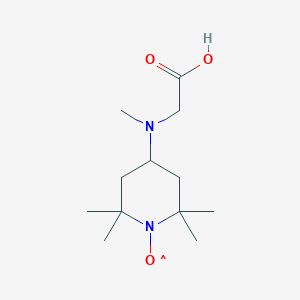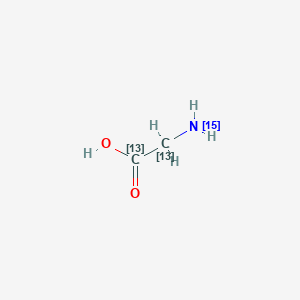
4-(N-Carboxymethyl-N-methylamino)-tempo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-Carboxymethyl-N-methylamino)-tempo (CM-TEMPO) is a stable nitroxide radical that has gained significant attention in scientific research due to its unique properties. It is a highly efficient and versatile tool for investigating various biological and biochemical processes. CM-TEMPO is widely used in laboratory experiments to study the mechanisms of action of different biological molecules and to explore their physiological effects.
Wirkmechanismus
4-(N-Carboxymethyl-N-methylamino)-tempo works by donating an unpaired electron to a molecule, which then interacts with the unpaired electron of 4-(N-Carboxymethyl-N-methylamino)-tempo. This interaction results in the formation of a stable radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. The EPR signal can be used to study the structure and dynamics of the molecule of interest.
Biochemische Und Physiologische Effekte
4-(N-Carboxymethyl-N-methylamino)-tempo has been shown to have various biochemical and physiological effects. It has been shown to scavenge free radicals and protect against oxidative stress. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. 4-(N-Carboxymethyl-N-methylamino)-tempo has also been shown to protect against ischemia-reperfusion injury in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(N-Carboxymethyl-N-methylamino)-tempo is its stability, which allows it to be used in a wide range of experimental conditions. It is also highly efficient and versatile, making it a valuable tool for investigating various biological and biochemical processes. However, 4-(N-Carboxymethyl-N-methylamino)-tempo has some limitations, including its potential toxicity and the need for specialized equipment to detect the EPR signal.
Zukünftige Richtungen
There are many future directions for the use of 4-(N-Carboxymethyl-N-methylamino)-tempo in scientific research. One potential application is in the study of protein-protein interactions, which are important for many biological processes. 4-(N-Carboxymethyl-N-methylamino)-tempo could be used as a spin label to study the conformational changes of proteins during these interactions. Another potential application is in the study of oxidative stress and its role in various diseases. 4-(N-Carboxymethyl-N-methylamino)-tempo could be used to study the effects of antioxidants on oxidative stress in animal models. Overall, 4-(N-Carboxymethyl-N-methylamino)-tempo is a valuable tool for investigating various biological and biochemical processes, and its potential applications in scientific research are vast.
Synthesemethoden
4-(N-Carboxymethyl-N-methylamino)-tempo can be synthesized using various methods, including the reaction of 4-amino-TEMPO with chloroacetic acid, followed by the addition of sodium hydroxide. The reaction mixture is then heated to form 4-(N-Carboxymethyl-N-methylamino)-tempo. Another method involves the reaction of TEMPO with methylamine and formaldehyde in the presence of sodium bisulfite. The resulting product is then oxidized to form 4-(N-Carboxymethyl-N-methylamino)-tempo.
Wissenschaftliche Forschungsanwendungen
4-(N-Carboxymethyl-N-methylamino)-tempo is widely used in scientific research to investigate the mechanisms of action of different biological molecules and to explore their physiological effects. It is used as a spin probe to study the structure and dynamics of proteins, lipids, and nucleic acids. It is also used as a spin label to study the conformational changes of proteins and other biological molecules.
Eigenschaften
CAS-Nummer |
139116-75-9 |
|---|---|
Produktname |
4-(N-Carboxymethyl-N-methylamino)-tempo |
Molekularformel |
C12H23N2O3 |
Molekulargewicht |
243.32 g/mol |
InChI |
InChI=1S/C12H23N2O3/c1-11(2)6-9(13(5)8-10(15)16)7-12(3,4)14(11)17/h9H,6-8H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
KYANGXFSRZOCSW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C |
Kanonische SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C |
Andere CAS-Nummern |
139116-75-9 |
Synonyme |
4-(N-carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxymethyl-N-methylamino)-TEMPO 4-CMMA-TEMPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)




